molecular formula C9H14Cl2N2O2 B2394368 Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride CAS No. 1909316-39-7

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Cat. No.: B2394368
CAS No.: 1909316-39-7
M. Wt: 253.12
InChI Key: IRWIXKJNCVHQHI-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a high-purity chemical compound supplied as the dihydrochloride salt to enhance stability. With the CAS number 1909316-39-7 and a molecular formula of C 9 H 14 Cl 2 N 2 O 2 , it has a molecular weight of 253.12 g/mol . The compound is a derivative of benzoic acid, featuring both a methyl ester and a hydrazinyl functional group on its aromatic ring. This structure makes it a valuable synthon and key building block in organic synthesis and medicinal chemistry research. Researchers primarily utilize the reactive hydrazine moiety for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. The dihydrochloride salt form is often chosen for its improved handling and storage properties compared to the free base. This product is explicitly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. It is typically shipped with cold-chain transportation to ensure its integrity and requires storage in a dark place under an inert atmosphere at room temperature to maintain its stability and purity over time .

Properties

IUPAC Name

methyl 5-hydrazinyl-2-methylbenzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;;/h3-5,11H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIXKJNCVHQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves several steps. The starting material is usually methyl 2-methylbenzoate , which undergoes a series of reactions to introduce the hydrazinyl group at the 5-position. The reaction conditions often include the use of hydrazine hydrate as a reagent, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality. The final product is purified through crystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted benzoates , depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to interact with various enzymes and proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Methyl 5-Chloro-2-hydrazinylbenzoate (CAS 1261105-30-9)

  • Structural Differences : Replaces the methyl group at position 5 with chlorine.
  • Physicochemical Properties: Molecular Formula: C₈H₉ClN₂O₂ (vs. C₉H₁₂N₂O₂·2HCl for the target compound). Synthesis: Both compounds likely undergo similar hydrazine substitution reactions, followed by dihydrochloride salt formation for solubility enhancement .

Methyl 5-Chloro-2-hydroxybenzoate (CAS 4068-78-4)

  • Functional Group Variation : Hydroxyl group instead of hydrazinyl at position 2.
  • Applications: Used as an intermediate in organic synthesis. The hydroxyl group facilitates hydrogen bonding, increasing crystallinity but reducing solubility in non-polar solvents compared to hydrazinyl derivatives .
  • Lipophilicity : LogP values for hydroxyl derivatives are typically higher than hydrazinyl analogs due to reduced polarity .

Xanthone Derivatives with Piperazine Moieties (e.g., HBK-5)

  • Core Structure : Xanthone vs. benzoate, but both feature dihydrochloride salts.
  • Solubility Enhancement : Protonation of piperazine nitrogens in HBK-5 mirrors the dihydrochloride salt strategy used for the target compound, improving aqueous solubility for biological testing .
  • Biological Activity : HBK-5 exhibits antidepressant-like effects, suggesting that hydrazinyl and piperazine moieties may influence pharmacological profiles .

Salt Formation and Solubility

  • Dihydrochloride Salts: Compounds like 5-Amino-2-methylbenzothiazole dihydrochloride () and HBK-5 () utilize dihydrochloride salts to enhance water solubility. This aligns with the synthesis of the target compound, where hydrochloric acid is used to protonate basic sites .
  • Stability : Hydrogen bonding patterns in dihydrochloride salts (e.g., benzimidazole derivatives in ) may stabilize crystal structures, as analyzed via graph set theory ().

Analytical Methods

  • Lipophilicity and pKa : Reverse-phase HPLC (RP-HPLC) and capillary electrophoresis () are standard for determining logP and dissociation constants. These methods could differentiate hydrazinyl derivatives (more polar) from chloro or methoxy analogs.
  • Crystallography : Tools like SHELX () and WinGX () enable structural validation, critical for comparing hydrogen bonding and salt conformations .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Substituents (Position) Solubility (Water) logP (RP-HPLC) Key Application
Methyl 5-hydrazinyl-2-methylbenzoate·2HCl C₉H₁₂N₂O₂·2HCl 5-Hydrazinyl, 2-Methyl High (salt form) ~1.2 (estimated) Pharmaceutical intermediate
Methyl 5-chloro-2-hydrazinylbenzoate C₈H₉ClN₂O₂ 5-Chloro, 2-Hydrazinyl Moderate ~1.8 Chemical synthesis
Methyl 5-chloro-2-hydroxybenzoate C₈H₇ClO₃ 5-Chloro, 2-Hydroxy Low ~2.5 Organic intermediate
HBK-5 (Xanthone derivative) C₂₀H₂₂Cl₂N₄O₂ Piperazine, Chlorine High (salt form) ~0.9 Antidepressant research

Biological Activity

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12Cl2N4O2
  • Molecular Weight : Approximately 180.20 g/mol

The compound features a hydrazine functional group, which is critical for its reactivity and biological interactions. Its synthesis typically involves the reduction of methyl 5-nitro-2-methylbenzoate using hydrazine hydrate under reflux conditions in solvents like ethanol or methanol.

This compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Interaction with Nucleic Acids : The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways crucial for tumor growth.
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, this compound may enhance the efficacy of treatment in certain breast cancer subtypes, particularly those resistant to conventional therapies .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been documented:

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains, indicating its utility in developing new antimicrobial therapies.

Research Findings and Case Studies

StudyFocusFindings
Anticancer PropertiesInhibits specific enzymes involved in cancer proliferation; shows synergistic effects with doxorubicin.
Antimicrobial ActivityExhibits broad-spectrum antimicrobial properties; potential for use in treating infections.
Mechanism StudiesInteracts with nucleic acids and proteins, affecting various biochemical pathways.

Q & A

Q. Purity Optimization :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted hydrazine or byproducts.
  • HPLC Purification : Employ reverse-phase chromatography with a C18 column (acetonitrile/water + 0.1% TFA) for ≥98% purity.
  • Salt Stability : Monitor pH during HCl addition to avoid over-acidification, which can degrade the hydrazinyl group .

Q. Table 1: Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
EsterificationH₂SO₄/MeOH, reflux, 6h8590
Hydrazine SubstitutionNH₂NH₂·H₂O, EtOH, 80°C, 12h7085
Salt FormationHCl (g), EtOH, 0°C, 2h9095

How should researchers characterize the structural integrity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 6.8–7.2 ppm for aromatic protons; δ 3.8 ppm for methoxy group).
  • X-ray Crystallography : Resolve crystal packing and hydrogen bonding using SHELX software (e.g., SHELXL-2018 for refinement). Key metrics: R-factor < 5%, wR₂ < 12% .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~18.5% for dihydrochloride).

Advanced Tip : Use graph-set analysis (e.g., SHELXPRO ) to classify hydrogen-bonding motifs (e.g., N–H···Cl⁻ interactions) and predict solubility .

What strategies resolve contradictory biological activity data for hydrazinyl derivatives across assay systems?

Advanced Research Question
Contradictions often arise from:

  • Assay Conditions : pH-dependent solubility (e.g., hydrazine group protonation in acidic media).
  • Metabolite Interference : Hepatic S9 fractions may degrade the compound in cytotoxicity assays.

Q. Methodological Solutions :

Orthogonal Assays : Compare results from in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) systems.

Solubility Profiling : Use DMSO/PBS mixtures and dynamic light scattering (DLS) to quantify aggregation.

Metabolite Screening : Incubate with liver microsomes and analyze via LC-MS to identify degradation products .

How can hydrogen bonding patterns inform crystal engineering strategies for this compound?

Advanced Research Question
Hydrogen bonding governs crystal packing and stability:

  • Graph-Set Analysis : Classify motifs (e.g., C(6) chains from N–H···O=C interactions).
  • SHELX Refinement : Optimize hydrogen-bond geometry (e.g., d(N···O) = 2.8–3.0 Å, θ = 150–170°*).

Q. Table 2: Hydrogen-Bond Parameters

Donor-AcceptorDistance (Å)Angle (°)Motif
N–H···Cl⁻3.1155C(4)
O–H···O=C2.9165D(2)

These patterns predict solubility and stability under humid conditions .

What computational methods predict the reactivity of the hydrazinyl group in synthetic modifications?

Advanced Research Question

  • Molecular Mechanics (MM2) : Model steric effects during hydrazine substitution (e.g., gauche interactions in transition states).
  • DFT Calculations : Optimize reaction pathways (e.g., B3LYP/6-31G* level) for nucleophilic attack on halogenated precursors.

Q. Key Parameters :

  • Activation energy (< 25 kcal/mol for feasible reactions).
  • Charge distribution on the benzoate ring (Mulliken analysis) .

How does the hydrochloride salt form influence solubility and pharmacokinetic profiling?

Advanced Research Question

  • Solubility : The dihydrochloride form increases water solubility (e.g., >50 mg/mL in PBS) compared to the free base.
  • Pharmacokinetics : Enhanced bioavailability due to improved dissolution in gastrointestinal fluid.

Q. Table 3: Solubility Data

SolventFree Base (mg/mL)Dihydrochloride (mg/mL)
Water<155
Ethanol1030

Salt dissociation in physiological media must be quantified via pH-solubility profiling .

What are the critical handling and storage protocols to ensure compound stability?

Basic Research Question

  • Storage : Desiccator at –20°C under argon; avoid moisture (hygroscopic).
  • Handling : Use gloveboxes (O₂ < 1 ppm) to prevent oxidation of the hydrazinyl group.
  • Degradation Signs : Discoloration (yellow → brown) indicates hydrazine decomposition .

How can researchers validate synthetic intermediates using impurity profiling?

Advanced Research Question

  • HPLC-MS : Detect byproducts (e.g., N-methylated derivatives) with a BEH C18 column (0.1% formic acid gradient).
  • Reference Standards : Compare retention times with commercially available impurities (e.g., EP-grade dihydrochloride salts) .

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